molecular formula C16H14 B1619521 1,2-Dimethylphenanthrene CAS No. 20291-72-9

1,2-Dimethylphenanthrene

Cat. No. B1619521
CAS RN: 20291-72-9
M. Wt: 206.28 g/mol
InChI Key: ASWRLTWCQYWZFL-UHFFFAOYSA-N
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Description

1,2-Dimethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in petroleum and coal tar. It has been widely used in various fields such as organic synthesis, material science, and environmental chemistry.

Scientific Research Applications

Synthesis Techniques

1,2-Dimethylphenanthrene, a derivative of the phenanthrene molecule, has been a subject of interest in synthetic organic chemistry. For instance, Jung and Koreeda (1989) demonstrated an efficient synthesis method for 1,4-dimethylphenanthrene, a close relative of 1,2-dimethylphenanthrene, using a furan/dimethyl-1-naphthyne cycloaddition reaction followed by direct deoxygenation (Kee-Yong Jung & M. Koreeda, 1989). Similarly, Nasipuri and Dalal (1975) reported the synthesis of 1-isopropyl-2,8-dimethylphenanthrene, showcasing the versatility of the phenanthrene structure in accommodating various substituents (D. Nasipuri & I. Dalal, 1975).

Analytical and Physical Chemistry

The study of dimethylphenanthrene isomers, including 1,2-dimethylphenanthrene, extends to analytical chemistry and physical properties exploration. Garrigues et al. (1989) investigated the retention behavior of various dimethylphenanthrene isomers in reversed-phase liquid chromatography, highlighting the molecular shape influence on their chromatographic properties (P. Garrigues et al., 1989). Fisher et al. (1996) explored the use of Gas Chromatography – Fourier Transform Infrared Spectroscopy (GC-FTIR) for analyzing complex mixtures of dimethylphenanthrenes, demonstrating its utility in distinguishing isomers (S. Fisher et al., 1996).

Environmental and Ecotoxicology Studies

The derivatives of dimethylphenanthrene, such as 1,2-dimethylphenanthrene, have been investigated in environmental and ecotoxicological contexts. Rhodes et al. (2005) used the Japanese medaka assay to study the effects of dimethylated polycyclic aromatic hydrocarbons (PAHs) like 3,6-dimethylphenanthrene on embryonic development, shedding light on the biological impacts of these compounds (S. Rhodes et al., 2005).

Source Apportionment in Environmental Samples

Benner et al. (1995) utilized the relative concentrations of dimethylphenanthrene isomers to differentiate between residential wood combustion and motor vehicle emissions in environmental samples, demonstrating the utility of these compounds in source apportionment studies (B. Benner et al., 1995).

properties

IUPAC Name

1,2-dimethylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-11-7-9-16-14(12(11)2)10-8-13-5-3-4-6-15(13)16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWRLTWCQYWZFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C3=CC=CC=C3C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942429
Record name 1,2-Dimethylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethylphenanthrene

CAS RN

20291-72-9
Record name Phenanthrene, 1,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020291729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
E BERGMANN, MA WEIZMANN - The Journal of Organic …, 1939 - ACS Publications
The experiments described herein were undertaken originally with the intention of locating by comparison methods the phenolic hydroxyl group in the oestrone molecule. In the …
Number of citations: 15 0-pubs-acs-org.brum.beds.ac.uk
RD Haworth, G Sheldrick - Journal of the Chemical Society (Resumed), 1934 - pubs.rsc.org
EARLIER work in this series (J., 1932, 1784, 2248) has shown that 2-methylnaphthalene is substituted in position 6 when it is subjected to the Friedel-Crafts reaction in nitrobenzene …
Number of citations: 17 0-pubs-rsc-org.brum.beds.ac.uk
W Krasodomski, MK Łuczyński, J Wilamowski… - Tetrahedron, 2003 - Elsevier
The study has been carried out to evaluate the feasibility of synthesis of 1-methyl-, 2-methyl-, 1,2-dimethyl-, and 1-ethyl-2-methylphenanthrene through the annulation of the …
F BERGMANN, A WEIZMANN - The Journal of Organic Chemistry, 1946 - ACS Publications
The systematic study of carcinogenic hydrocarbons has revealed a striking parallelism between a monomethyl or dimethyl derivative of a basal aromatic skeleton and the corresponding …
Number of citations: 20 0-pubs-acs-org.brum.beds.ac.uk
A Cohen, JW Cook, CL Hewett, A Girard - Journal of the Chemical …, 1934 - pubs.rsc.org
… The elegant conversion of cestriol into 1 : 2-dimethylphenanthrene by Butenandt, Weidlich, and …
Number of citations: 15 0-pubs-rsc-org.brum.beds.ac.uk
H Secinti, S Burmaoglu, R Altundas… - Journal of natural …, 2014 - ACS Publications
The Wittig reaction of 3-isopropyl-4-methoxybenzaldehyde and 2,3-dimethylbenzylphosphonium bromide afforded the corresponding stilbene mixture 16. Oxidative photocyclization of …
Number of citations: 9 0-pubs-acs-org.brum.beds.ac.uk
MA De Alvarenga, OR Gottlieb, MT Magalhães - Phytochemistry, 1976 - Elsevier
The trunk wood of Sagotia racemosa Baill. (Euphorbiaceae) contains two previously unknown micrandrols E (6-hydroxy-7-methoxy-1,2-dimethylphenanthrene) and F (6-hydroxy-7-…
H Adkins, DC England - Journal of the American Chemical …, 1949 - ACS Publications
XII XIII The details as to identification, yieldsand pur-ity of products are given in the experimental sec-tion. The percentage yields given above are ap-proximations, based upon changes …
Number of citations: 11 0-pubs-acs-org.brum.beds.ac.uk
CF Carvalho, MV Sargent - Journal of the Chemical Society, Perkin …, 1984 - pubs.rsc.org
The synthesis of the naturally occurring phenanthrenes micandrol-A (1,7-dimethylphenanthrene-2,6-diol)(1), micandrol-B (9,10-dihydro-1,7-dimethylphenanthrene-2,6-diol)(2),micandrol…
Number of citations: 1 0-pubs-rsc-org.brum.beds.ac.uk
G Sheldrick - 1936 - University of Durham
Number of citations: 0

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